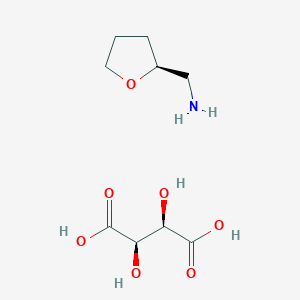![molecular formula C10H19N3O2 B15290970 (Z)-2-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-N'-hydroxyacetimidamide](/img/structure/B15290970.png)
(Z)-2-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-N'-hydroxyacetimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(6-ethoxy-3-azabicyclo[311]heptan-3-yl)-N’-hydroxyacetimidamide is a complex organic compound featuring a bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-N’-hydroxyacetimidamide typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been studied for its mechanism, scope, and scalability . The reaction conditions often include the use of reducing agents and specific solvents to facilitate the transformation.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
(Z)-2-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-N’-hydroxyacetimidamide can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: One functional group in the molecule is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-2-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-N’-hydroxyacetimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound can be used to study the effects of bicyclic structures on biological systems. It may serve as a model compound for understanding the interactions between similar structures and biological targets.
Medicine
The compound’s potential medicinal applications include its use as a precursor for the development of new drugs. Its unique structure could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.
Industry
In the industrial sector, (Z)-2-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-N’-hydroxyacetimidamide can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new polymers and advanced materials.
Mecanismo De Acción
The mechanism by which (Z)-2-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-N’-hydroxyacetimidamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of its targets and influencing various pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-azabicyclo[3.1.1]heptanes: These compounds share a similar bicyclic structure and are used in various applications, including medicinal chemistry.
3-azabicyclo[3.1.0]hexane derivatives: These derivatives are synthesized via palladium-catalyzed cyclopropanation and have applications in organic synthesis and medicinal chemistry.
3-benzyl-3-azabicyclo[3.1.1]heptan-6-one: This compound is a promising building block for medicinal chemistry and shares structural similarities with (Z)-2-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-N’-hydroxyacetimidamide.
Uniqueness
What sets (Z)-2-(6-ethoxy-3-azabicyclo[311]heptan-3-yl)-N’-hydroxyacetimidamide apart is its specific substitution pattern and the presence of the hydroxyacetimidamide group
Propiedades
Fórmula molecular |
C10H19N3O2 |
|---|---|
Peso molecular |
213.28 g/mol |
Nombre IUPAC |
2-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C10H19N3O2/c1-2-15-10-7-3-8(10)5-13(4-7)6-9(11)12-14/h7-8,10,14H,2-6H2,1H3,(H2,11,12) |
Clave InChI |
HMMIVJIOIFDFKB-UHFFFAOYSA-N |
SMILES isomérico |
CCOC1C2CC1CN(C2)C/C(=N/O)/N |
SMILES canónico |
CCOC1C2CC1CN(C2)CC(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1S)-1-(3-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B15290890.png)
![ethyl 2-[1-(4-bromo-N-methylanilino)ethyl]benzoate;hydrochloride](/img/structure/B15290891.png)












